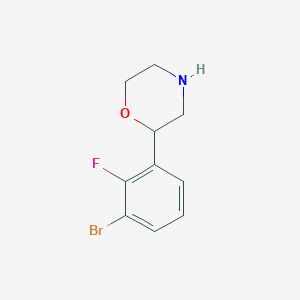

2-(3-Bromo-2-fluoro-phenyl)morpholine

Description

2-(3-Bromo-2-fluoro-phenyl)morpholine is a halogenated morpholine derivative characterized by a phenyl ring substituted with bromine (Br) at position 3 and fluorine (F) at position 2, linked to a morpholine ring at position 2. Morpholine derivatives are widely studied for their conformational flexibility and bioactivity, particularly in medicinal chemistry . The bromine atom enhances steric bulk and lipophilicity, while fluorine influences electronic properties and metabolic stability. This compound’s structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

Molecular Formula |

C10H11BrFNO |

|---|---|

Molecular Weight |

260.10 g/mol |

IUPAC Name |

2-(3-bromo-2-fluorophenyl)morpholine |

InChI |

InChI=1S/C10H11BrFNO/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2 |

InChI Key |

PTLXWONPYYAYKX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C2=C(C(=CC=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Bromo-2-fluoro-phenyl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

2-(3-Bromo-2-fluoro-phenyl)morpholine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Scientific Research Applications

2-(3-Bromo-2-fluoro-phenyl)morpholine is a chemical compound with the molecular formula and a molecular weight of 260.10 g/mol. The compound features a morpholine ring, a six-membered heterocyclic structure containing one nitrogen atom, along with a phenyl group substituted with bromine and fluorine atoms. The presence of halogens in the aromatic ring often influences the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Applications

This compound has several applications:

- Medicinal Chemistry: Due to the presence of bromine and fluorine, this compound is of interest in medicinal chemistry. The unique arrangement of these substituents on the phenyl ring may enhance its binding affinity to certain biological targets, influencing its pharmacological profile compared to other morpholine derivatives.

- Organic Synthesis: It is utilized as a building block or intermediate in the synthesis of more complex organic molecules.

- Biological Studies: Studies have focused on its interactions with biological targets. These studies are crucial for understanding both the therapeutic potential and safety profile of the compound.

Mechanism of Action

The mechanism by which 2-(3-Bromo-2-fluoro-phenyl)morpholine exerts its effects depends on its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

3-(3-Bromophenyl)morpholine

- Structure : Phenyl ring has bromine at position 3; morpholine is attached at position 3.

- Key Differences : The absence of fluorine and positional isomerism of the morpholine group reduce electronic effects and steric interactions compared to the target compound.

- Applications : Used in synthetic chemistry for coupling reactions and as a precursor for bioactive molecules .

2-(2,4-Difluorophenyl)morpholine

- Structure : Phenyl ring substituted with fluorine at positions 2 and 4.

- Data : Molecular weight = 199.2 g/mol; CAS 1097797-34-6 .

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine

- Structure : Benzoyl-morpholine with bromine (position 2), fluorine (position 6), and trifluoromethyl (position 3) groups.

- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, while the benzoyl linkage alters conformational flexibility.

- Applications : Intermediate for pharmaceuticals targeting metabolic enzymes .

Bioactivity and Structure-Activity Relationships (SAR)

- Antimycobacterial Activity: Morpholine analogs (e.g., 2-(thiophen-2-yl)dihydroquinoline derivatives) show moderate activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL). Thiomorpholine analogs are less potent, highlighting the importance of the morpholine oxygen in bioactivity . Inference: The bromine and fluorine in 2-(3-Bromo-2-fluoro-phenyl)morpholine may enhance steric and electronic interactions with bacterial targets.

- α-Glucosidase Inhibition: Fluorinated benzimidazole-morpholine derivatives exhibit significant α-glucosidase inhibition (e.g., IC₅₀ values comparable to acarbose). Fluorine’s electronegativity likely stabilizes enzyme-inhibitor interactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Features |

|---|---|---|---|

| This compound | ~246.1 (estimated) | Br, F | High lipophilicity, steric bulk |

| 2-(2,4-Difluorophenyl)morpholine | 199.2 | F, F | Enhanced polarity, H-bonding |

| 3-(3-Bromophenyl)morpholine | ~230.1 | Br | Lower electronic modulation |

| 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine | 356.11 | Br, F, CF₃ | Electron-withdrawing, rigid |

Biological Activity

2-(3-Bromo-2-fluoro-phenyl)morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a morpholine ring, which is a six-membered heterocyclic structure, and a phenyl group that is substituted with bromine and fluorine atoms. The presence of these halogens can influence the compound's reactivity and its interactions with biological targets, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C10H11BrFNO, with a molecular weight of 260.10 g/mol. The structural characteristics of this compound are critical for its biological activity, particularly how the halogen substitutions affect binding affinity to various targets.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)morpholine | C10H11BrFNO | Similar halogen substitutions; potential antidepressant activity |

| 4-(4-Bromo-2-fluorophenyl)morpholine | C10H11BrFNO | Different substitution pattern; explored for similar biological activities |

| 3-Methyl-5-(3-fluorophenyl)morpholine | C12H14FNO | Exhibits antidepressant properties; differs in substitution |

| 4-(4-Chloro-3-fluorophenyl)morpholine | C10H10ClFNO | Contains chlorine instead of bromine; studied for similar interactions |

The unique combination of bromine and fluorine substituents distinguishes this compound from its analogs, potentially enhancing its binding affinity to specific biological targets.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits notable enzyme inhibition properties. These studies focus on how the compound interacts with various enzymes that play crucial roles in metabolic pathways. The inhibition profiles suggest that this compound could be developed into a therapeutic agent targeting specific diseases.

Antibacterial Activity

Preliminary studies have demonstrated that this compound possesses antibacterial properties. It was tested against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed significant inhibition zones, indicating its potential as an antibacterial agent.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various morpholine derivatives, this compound was found to inhibit the growth of multiple pathogenic bacteria effectively. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics .

- Mechanism of Action : Further investigations into the mechanism of action revealed that this compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Safety and Toxicity Profile

While the biological activity is promising, it is crucial to evaluate the safety profile of this compound. Toxicological assessments have indicated that the compound exhibits low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.